molecular formula C10H12ClNO2 B1675990 m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)- CAS No. 73987-05-0

m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-

Cat. No.: B1675990
CAS No.: 73987-05-0
M. Wt: 213.66 g/mol
InChI Key: ZYMZZRRMIXHSOA-UHFFFAOYSA-N
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Description

The compound "m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-" is a dioxane derivative featuring a 1,3-dioxane ring substituted with an amine group at position 5 and a para-chlorophenyl group at position 2. The parent compound likely shares structural similarities but lacks the 5-methyl substituent, which may influence its physicochemical properties and reactivity.

Properties

CAS No.

73987-05-0

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-dioxan-5-amine

InChI

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-4,9-10H,5-6,12H2

InChI Key

ZYMZZRRMIXHSOA-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

C1C(COC(O1)C2=CC=C(C=C2)Cl)N

Appearance

Solid powder

Other CAS No.

73987-05-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxan-5-amine, 2-(p-chlorophenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dioxane Derivatives

The methylated analog, 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine, provides a direct comparison. The addition of a methyl group at position 5 increases steric hindrance and may enhance lipophilicity compared to the non-methylated variant. This could affect solubility and metabolic stability in biological systems.

Property m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)- (Hypothetical) 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine
Molecular Formula C₁₀H₁₂ClNO₂ (estimated) C₁₁H₁₄ClNO₂
Molecular Weight (g/mol) ~213.6 (estimated) 227.6874
Key Substituents p-ClPh at C2, NH₂ at C5 p-ClPh at C2, NH₂ and CH₃ at C5

Chlorophenyl-Containing Heterocycles

lists compounds such as 2-[(4-chlorophenyl)phenylacetyl]-1,3-indandione , which share the para-chlorophenyl moiety but differ in core structure (indandione vs. dioxane). The indandione derivatives are typically associated with anticoagulant or pesticidal applications due to their planar aromatic systems, whereas the dioxane-amine derivatives may exhibit distinct reactivity, such as hydrogen-bonding capacity from the amine group .

Research Findings and Functional Differences

  • Toxicity and Regulatory Status : emphasizes that chlorophenyl-substituted compounds often appear in regulatory lists due to acute toxicity risks. However, the dioxane-amine structure may mitigate these effects compared to indandione derivatives, which are flagged for hazardous exposure .
  • Applications: Non-methylated dioxane-amines might serve as intermediates in pharmaceuticals or agrochemicals, leveraging their amine group for further functionalization, whereas methylated analogs could prioritize stability in formulations .

Limitations and Knowledge Gaps

The evidence lacks explicit data on the non-methylated "m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-", requiring extrapolation from its methylated analog. Further studies are needed to confirm:

  • Exact synthetic routes and yields.
  • Solubility, melting points, and spectroscopic data.
  • Biological or industrial applications validated by experimental results.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy to confirm proton and carbon environments, particularly the dioxane ring and p-chlorophenyl substituent.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., C₁₂H₁₆ClNO₂, ).
  • Infrared (IR) Spectroscopy to identify functional groups like amine (-NH₂) and dioxane oxygen bonds.
  • Cross-reference with databases using InChI Key or SMILES identifiers (e.g., InChI=1S/C12H16ClNO2..., ).

Q. What are the common synthetic routes for m-DIOXAN-5-AMINE derivatives?

  • Methodology :

  • Ring-closing reactions : Utilize p-chlorophenyl precursors with diols or diamines under acid catalysis to form the dioxane ring.
  • Amine functionalization : Introduce the amine group via reductive amination or substitution reactions, monitored by TLC or HPLC for intermediate purity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of bulky aromatic substituents .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis to validate C, H, N, and Cl content against theoretical values (e.g., Cl% = 14.67%, ).
  • Differential Scanning Calorimetry (DSC) to confirm crystalline phase and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Receptor binding assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for proposed targets (e.g., enzyme inhibition in ).
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., cell lines, incubation times) to isolate variables causing discrepancies .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

  • Methodology :

  • pH buffering : Maintain pH 6–8 to prevent hydrolysis of the dioxane ring.
  • Co-solvents : Use 10–20% DMSO or ethanol to enhance solubility without destabilizing the amine group.
  • Light sensitivity testing : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (e.g., λmax shifts in ).

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize substituents improving binding affinity.
  • QSAR models : Correlate electronic properties (e.g., Hammett constants of p-chlorophenyl) with activity data to predict optimal modifications .
  • ADMET prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetics early in synthesis .

Safety and Handling

Q. What protocols mitigate risks associated with the compound’s toxicity?

  • Methodology :

  • Acute exposure limits : Follow guidelines for chlorinated aromatic amines (e.g., LD₅₀ data in ).
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis.
  • Waste disposal : Neutralize amine residues with dilute HCl before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-
Reactant of Route 2
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m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-

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